molecular formula C22H46ClN3O B12694925 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride CAS No. 93783-47-2

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride

Cat. No.: B12694925
CAS No.: 93783-47-2
M. Wt: 404.1 g/mol
InChI Key: AXIOBCWILHUJKA-UHFFFAOYSA-M
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Description

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a cationic surfactant belonging to the imidazoline class. These compounds are known for their diverse applications in various industries, including textiles, detergents, and corrosion inhibitors . The unique structure of this compound, featuring an imidazolium core with aminoethyl and hydroxyethyl substituents, contributes to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of fatty acids with diethylenetriamine, followed by cyclization to form the imidazoline ring . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar compounds to 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride include other cationic surfactants such as:

The uniqueness of this compound lies in its specific combination of aminoethyl and hydroxyethyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

93783-47-2

Molecular Formula

C22H46ClN3O

Molecular Weight

404.1 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C22H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24(17-16-23)18-19-25(22)20-21-26;/h26H,2-21,23H2,1H3;1H/q+1;/p-1

InChI Key

AXIOBCWILHUJKA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-]

Origin of Product

United States

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